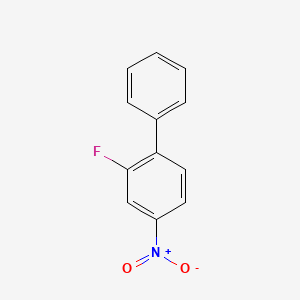

2-Fluoro-4-nitrobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-nitro-1-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-12-8-10(14(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWICQDMPIFBOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305327 | |

| Record name | 2-Fluoro-4-nitro-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391-04-8 | |

| Record name | 2-Fluoro-4-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=391-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-nitro-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 2-Fluoro-4-nitrobiphenyl: A Technical Whitepaper

Executive Summary

In contemporary drug discovery and medicinal chemistry, fluorinated aromatic building blocks are indispensable. The strategic incorporation of fluorine modulates lipophilicity, metabolic stability, and target binding affinity. 2-Fluoro-4-nitrobiphenyl (CAS: 391-04-8) represents a highly versatile, bifunctional scaffold[1]. By possessing both a highly activated carbon-fluorine bond and a reducible nitro group, this molecule serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as flurbiprofen analogs[2], and advanced antiviral therapeutics targeting Hepatitis C Virus (HCV)[3].

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic logic behind its reactivity, and field-proven experimental protocols for its downstream functionalization.

Structural & Physicochemical Profiling

Understanding the physicochemical parameters of 2-Fluoro-4-nitrobiphenyl is essential for predicting its behavior in both synthetic environments and biological assays. The lipophilic biphenyl core, combined with the polar nitro group, creates a distinct solubility profile that dictates solvent selection during synthesis and formulation[4].

Table 1: Core Physicochemical & Structural Parameters

| Parameter | Value / Description | Synthetic & Biological Implication |

| CAS Registry Number | 391-04-8[1] | Primary identifier for procurement and safety tracking. |

| Molecular Formula | C₁₂H₈FNO₂ | Defines the mass balance for stoichiometric calculations. |

| Molecular Weight | 217.20 g/mol [1] | Optimal low-molecular-weight starting material for API synthesis. |

| Physical State | Crystalline Solid | Facilitates purification via recrystallization. |

| SMILES String | [O-]C(F)=C1)=O[1] | Utilized for in silico molecular modeling and docking studies. |

| Solubility Profile | Poor in water; Soluble in DMF, DCM, EtOAc[4] | Necessitates polar aprotic solvents for nucleophilic substitutions. |

| Electronic Nature | Highly electron-deficient at C2 | Primes the molecule for rapid Nucleophilic Aromatic Substitution (SNAr). |

Mechanistic Role in Drug Development: Causality & Logic

The utility of 2-Fluoro-4-nitrobiphenyl is not coincidental; it is governed by strict stereoelectronic principles. As an Application Scientist, selecting this specific isomer relies on two primary mechanistic pathways:

The Synergistic Activation of SNAr

The presence of a highly electronegative fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I). Concurrently, the nitro group at the 4-position exerts both inductive (-I) and profound resonance (-M) electron-withdrawing effects. This synergistic electronic depletion significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. Consequently, the carbon atom bearing the fluorine becomes highly susceptible to nucleophilic attack, stabilizing the intermediate Meisenheimer complex[2]. This makes the displacement of the fluorine atom highly efficient, allowing for the introduction of diverse pharmacophores such as amines, alkoxides, or oxazolines.

Chemoselective Nitro Reduction

To access flurbiprofen analogs, the nitro group must be reduced to an amine (yielding 4-amino-2-fluorobiphenyl). However, standard palladium-catalyzed hydrogenation (Pd/C, H₂) carries a severe risk of hydrodefluorination —the unwanted reductive cleavage of the C-F bond. To circumvent this, chemists employ single-electron transfer (SET) reductions, such as the modified Béchamp reduction using iron and ammonium chloride[3]. This choice is strictly causal: the mild redox potential of Fe(0) exclusively targets the nitro group, preserving the critical carbon-fluorine bond entirely intact.

Synthetic pathways and pharmaceutical applications of 2-Fluoro-4-nitrobiphenyl.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that the reaction causality aligns with empirical outcomes.

Protocol 1: Chemoselective Reduction to 4-Amino-2-fluorobiphenyl[3]

Objective: Reduce the nitro group while strictly preventing the defluorination of the biphenyl core.

-

Reaction Setup: In a highly ventilated fume hood, purge a 100 mL round-bottom flask with argon. Charge the flask with 2-Fluoro-4-nitrobiphenyl (1.00 eq, e.g., 3.13 mmol).

-

Reagent Addition: Add Iron powder (5.04 eq) and Ammonium chloride (10.0 eq). The excess iron ensures complete reduction, while NH₄Cl acts as a mild proton source that prevents the reaction medium from becoming overly basic (which could trigger unwanted side reactions).

-

Solvent System: Introduce a solvent mixture of Methanol (30 mL) and Water (15 mL). The protic environment is necessary for the electron transfer mechanism.

-

Thermal Activation: Heat the vigorously stirred mixture to reflux (approx. 70–75 °C).

-

In-Process Control (IPC): After 4 hours, sample the reaction. Quench an aliquot in ethyl acetate/water, and analyze the organic layer via HPLC. The disappearance of the starting material peak (UV 254 nm) validates completion.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides. Concentrate the filtrate in vacuo, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure amine.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)[2]

Objective: Displace the highly activated ortho-fluorine with a target nucleophile (e.g., an amine or alkoxide) to build complex ether/amine linkages.

-

Activation: Dissolve 2-Fluoro-4-nitrobiphenyl (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). DMF is chosen because its high dielectric constant stabilizes the polar Meisenheimer transition state.

-

Nucleophile Introduction: Add the desired nucleophile (1.1 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq). The base acts as an acid scavenger to drive the equilibrium forward.

-

Reaction Execution: Stir the mixture at ambient temperature to 50 °C. The extreme activation by the para-nitro group often allows this reaction to proceed without excessive heating.

-

Validation: Monitor via TLC (Hexanes/EtOAc). A highly fluorescent or distinct UV-active spot indicates the formation of the substituted product.

-

Isolation: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

Analytical Validation & Quality Control

To guarantee the integrity of 2-Fluoro-4-nitrobiphenyl and its derivatives, rigorous analytical characterization is mandatory.

Table 2: Analytical Characterization Standards

| Technique | Target Observation / Parameter | Causality / Validation Purpose |

| ¹H NMR (CDCl₃) | Distinct multiplet splitting in the aromatic region (7.0 - 8.5 ppm). | Confirms the preservation of the biphenyl linkage and the exact substitution pattern. |

| ¹⁹F NMR | Single sharp peak (typically around -110 to -120 ppm). | Validates the presence of the fluorine atom; its disappearance confirms successful SNAr. |

| LC-MS (ESI+) | m/z [M+H]⁺ = 218.2 | Confirms the molecular weight (217.20 + 1.0) without fragmentation. |

| HPLC (Reverse Phase) | Single sharp peak (>95% AUC) using a C18 column (MeCN/H₂O gradient). | Ensures the absence of defluorinated or unreacted biphenyl impurities prior to downstream use. |

References

- "Antiviral Compounds." World Intellectual Property Organization, WO2014135495A1, . Accessed 2 Mar. 2026.

- "Nucleophilic substitution process for fluoronitroaralkyloxazoline." United States Patent and Trademark Office, US4721790A, . Accessed 2 Mar. 2026.

Sources

- 1. 391-04-8|2-FLuoro-4-nitrobiphenyl|BLD Pharm [bldpharm.com]

- 2. US4721790A - Nucleophilic substitution process for fluoronitroaralkyloxazoline - Google Patents [patents.google.com]

- 3. WO2014135495A1 - Antiviral compounds - Google Patents [patents.google.com]

- 4. CAS:646054-51-5, 1-氟-4-(4-硝基苯基)-2-(三氟甲基)苯-毕得医药 [bidepharm.com]

Technical Guide: Synthesis of 2-Fluoro-4-nitrobiphenyl

CAS: 391-04-8 | Molecular Formula: C₁₂H₈FNO₂ | Molecular Weight: 217.20 g/mol [1]

Executive Summary

2-Fluoro-4-nitrobiphenyl is a critical biaryl intermediate, primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the propionic acid class, most notably Flurbiprofen . Its structural core—a fluorinated biphenyl scaffold—presents specific synthetic challenges regarding regioselectivity.

While direct nitration of 2-fluorobiphenyl is theoretically possible, it is kinetically unfavorable for high-purity applications due to the directing effects of the fluorine substituent, which deactivates the primary ring and encourages nitration on the unsubstituted phenyl ring (yielding the 4'-nitro isomer). Consequently, the industry standard and most robust laboratory method involves Suzuki-Miyaura cross-coupling , which guarantees complete regiocontrol by assembling the biaryl bond from pre-functionalized precursors.

This guide details the optimal Suzuki-Miyaura protocol and provides a comparative analysis of alternative routes, supported by mechanistic diagrams and safety considerations.

Retrosynthetic Analysis

To ensure the correct placement of the nitro and fluoro groups, the biaryl bond (C1–C1') is the most logical disconnection site. This approach avoids the poor selectivity of electrophilic aromatic substitution on the biphenyl system.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core from commercially available precursors.

Route 1: Suzuki-Miyaura Cross-Coupling (Recommended)

This route is the "Gold Standard" for synthesizing 2-fluoro-4-nitrobiphenyl.[1] It utilizes 4-bromo-3-fluoronitrobenzene (also known as 1-bromo-2-fluoro-4-nitrobenzene) and phenylboronic acid .[1] The reaction is catalyzed by Palladium(0), offering high yields (>90%) and mild conditions.

Reaction Scheme

Reaction:

Detailed Experimental Protocol

Scale: 10 mmol (approx. 2.2 g theoretical yield)

Reagents:

-

4-Bromo-3-fluoronitrobenzene (2.20 g, 10.0 mmol)[1]

-

Phenylboronic acid (1.46 g, 12.0 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.58 g, 0.5 mmol, 5 mol%)

-

Sodium Carbonate (Na₂CO₃) (3.18 g, 30.0 mmol, 3.0 equiv)

-

Solvents: Toluene (40 mL), Ethanol (10 mL), Deionized Water (10 mL)

Step-by-Step Procedure:

-

Degassing: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, combine Toluene, Ethanol, and Water. Sparge the solvent mixture with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

-

Addition: Under a gentle stream of nitrogen, add the 4-bromo-3-fluoronitrobenzene , phenylboronic acid , and Na₂CO₃ .

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst last. The solution should turn a light yellow/orange color.

-

Reaction: Heat the mixture to a vigorous reflux (approx. 90–100 °C oil bath temperature) under nitrogen atmosphere. Monitor the reaction by TLC (Silica gel, 10% EtOAc/Hexanes) or HPLC. The reaction is typically complete within 4–6 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with Water (2 x 30 mL) and Brine (1 x 30 mL).

-

Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude solid.

-

Purification: The crude product is typically a pale yellow solid. Purify via recrystallization from Ethanol or flash column chromatography (Silica gel, Gradient: 0% → 10% Ethyl Acetate in Hexanes).

Catalytic Cycle & Mechanism

The mechanism follows the standard Pd(0)/Pd(II) cycle: Oxidative Addition, Transmetallation, and Reductive Elimination.

Figure 2: Catalytic cycle for the Suzuki coupling.[1] Note that the oxidative addition occurs at the C-Br bond, which is weaker than the C-F bond, leaving the fluorine substituent intact.

Alternative Routes & Comparison

While Suzuki coupling is preferred, other methods exist. However, they often suffer from lower yields or safety concerns.

| Route | Precursors | Key Reagents | Pros | Cons |

| Suzuki-Miyaura (Recommended) | 4-Bromo-3-fluoronitrobenzene + Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | High yield (>90%), regioselective, mild.[1] | Uses expensive Pd catalyst. |

| Gomberg-Bachmann | 2-Fluoro-4-nitroaniline + Benzene | NaNO₂, HCl (Diazotization) | Cheap starting materials.[1] | Low yield (<40%), radical mechanism leads to byproducts, potentially explosive diazonium intermediate. |

| Direct Nitration | 2-Fluorobiphenyl + HNO₃ | H₂SO₄/HNO₃ | Single step.[1] | FAILED ROUTE: Major product is usually 2-fluoro-4'-nitrobiphenyl (wrong isomer) due to deactivation of the fluoro-ring.[1] |

Why Direct Nitration Fails

Researchers might be tempted to nitrate 2-fluorobiphenyl directly.[1] This is ill-advised for this specific target.

-

Ring A (Fluoro-substituted): The fluorine atom is inductively electron-withdrawing, deactivating Ring A toward electrophilic attack.[1]

-

Ring B (Unsubstituted): Relatively more electron-rich than Ring A.[1]

-

Result: The nitronium ion (

) preferentially attacks Ring B at the para-position, yielding 2-fluoro-4'-nitrobiphenyl rather than the desired 2-fluoro-4-nitrobiphenyl.[1]

Characterization & Properties

For the synthesized 2-Fluoro-4-nitrobiphenyl (CAS 391-04-8):

-

Physical State: Pale yellow crystalline solid.

-

Melting Point: ~85–88 °C (Note: Literature values vary slightly based on purity; distinct from the non-nitro precursor which melts at 72–74 °C).

-

¹H NMR (CDCl₃, 400 MHz) Expectation:

-

Ring A (Nitro/Fluoro): Look for a multiplet pattern characteristic of a 1,2,4-substituted ring. The proton ortho to the nitro group and fluorine (H3) will show a distinct doublet of doublets due to H-F coupling.

-

Ring B (Phenyl): A multiplet integrating to 5 protons around 7.4–7.6 ppm.

-

-

¹⁹F NMR: Single peak around -110 to -120 ppm (typical for aryl fluorides).[1]

References

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Flurbiprofen Synthesis Context: US Patent 4,398,035. Process for Preparation of Flurbiprofen. (Discloses the use of fluorinated biphenyl intermediates). Link

- Nitration Regioselectivity: Taylor, R. (1990). Electrophilic Aromatic Substitution. Wiley. (Foundational text explaining the deactivation effects of fluorine in biphenyl systems).

-

Precursor Properties: Sigma-Aldrich Safety Data Sheet for 4-Bromo-3-fluoronitrobenzene. Link

-

Gomberg-Bachmann Reaction: Gomberg, M., & Bachmann, W. E. (1924).[2][3] The Synthesis of Biaryl Compounds by Means of the Diazo Reaction.[2] Journal of the American Chemical Society, 46(10), 2339–2343.[2] Link

Sources

Molecular Structure and Conformation of 2-Fluoro-4-nitrobiphenyl: A Technical Guide

Executive Summary

2-Fluoro-4-nitrobiphenyl (CAS: 391-04-8) represents a critical biaryl scaffold in medicinal chemistry and materials science. Its structural uniqueness lies in the interplay between the electron-withdrawing nitro group and the ortho-fluorine substituent.[1] This guide provides an in-depth analysis of its molecular conformation, specifically the "ortho-fluorine effect" on dihedral twisting, and details a robust, self-validating synthesis protocol. Understanding this molecule's geometry is essential for predicting its binding affinity in protein pockets and its packing behavior in liquid crystalline domains.

Chemical Identity and Significance

| Property | Detail |

| IUPAC Name | 2-Fluoro-4-nitro-1,1'-biphenyl |

| CAS Number | 391-04-8 |

| Molecular Formula | C₁₂H₈FNO₂ |

| Molecular Weight | 217.20 g/mol |

| SMILES | [O-]C(F)=C1)=O |

| Key Features | Biaryl axis, electron-deficient ring A, lipophilic ring B |

Significance in Drug Development: The 2-fluoro-4-nitrobiphenyl motif serves as a precursor to biaryl anilines (via reduction) and biaryl amides.[1] The ortho-fluorine atom is not merely a substituent; it acts as a "conformational lock," restricting the rotation around the aryl-aryl bond compared to unsubstituted biphenyl. This restriction reduces the entropic penalty upon binding to biological targets, a principle widely used in the design of kinase inhibitors and NSAIDs (e.g., Flurbiprofen analogs).

Molecular Structure and Conformation[3][4][5][6]

The Ortho-Fluorine Effect

The conformation of 2-Fluoro-4-nitrobiphenyl is governed by the competition between electronic conjugation (which favors planarity) and steric repulsion (which favors twisting).[1]

-

Electronic Factor: The

-systems of the two phenyl rings seek coplanarity to maximize delocalization. The 4-nitro group enhances this by withdrawing electron density, theoretically encouraging conjugation across the central C-C bond. -

Steric Factor (Dominant): The Van der Waals radius of Fluorine (1.47 Å) is larger than that of Hydrogen (1.20 Å). In a planar conformation (0° dihedral), the 2-Fluoro atom clashes severely with the ortho-hydrogens (2'-H and 6'-H) of the unsubstituted phenyl ring.[1]

Dihedral Angle Analysis

While unsubstituted biphenyl exhibits a twist angle of approximately 44.4° in the gas phase (and 0° in some crystal packings due to intermolecular forces), the introduction of the ortho-fluorine shifts the energy minimum significantly.

-

Predicted Twist Angle: ~50°–60°[1]

-

Rotational Barrier: The barrier to rotation through the planar transition state is increased by 2–3 kcal/mol compared to biphenyl. This prevents the molecule from easily adopting a planar geometry, even in the solid state, unless strong intermolecular packing forces intervene.

Visualization of Conformational Energy

The following diagram illustrates the potential energy surface relative to the dihedral twist angle.

Caption: Potential energy landscape showing the stability of the twisted conformer due to relief of ortho-F/ortho-H steric strain.

Experimental Protocol: Synthesis & Validation

Retrosynthetic Strategy

The most reliable route to 2-Fluoro-4-nitrobiphenyl is the Suzuki-Miyaura Cross-Coupling .[1] This method is preferred over nitration of 2-fluorobiphenyl, which would yield a mixture of isomers (ortho/para directing effects of F vs phenyl).

Reaction Partners:

-

Electrophile: 1-Bromo-2-fluoro-4-nitrobenzene (Commercially available).[1]

-

Nucleophile: Phenylboronic acid.[2]

Step-by-Step Protocol

This protocol is designed for a 1.0 mmol scale.

Reagents:

-

1-Bromo-2-fluoro-4-nitrobenzene (1.0 equiv, 220 mg)[1]

-

Phenylboronic acid (1.2 equiv, 146 mg)

-

Pd(PPh₃)₄ (3-5 mol%, 35-58 mg)[1]

-

K₂CO₃ (2.0 equiv, 276 mg) dissolved in minimal water (2M solution).

-

Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1).

Procedure:

-

Inerting: Charge a dry Schlenk flask or microwave vial with the aryl bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen/Argon (3 cycles). Why: Oxygen poisons the Pd(0) catalyst and promotes homocoupling.

-

Solvation: Add degassed solvent (5 mL) and the aqueous base solution via syringe.

-

Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:1). The product usually moves faster than the boronic acid but slower than the bromide.

-

Workup: Cool to RT. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography on silica gel. Eluent: Hexane/Ethyl Acetate gradient (100:0 to 90:10).

Synthesis Workflow Diagram

Caption: Optimized Suzuki-Miyaura coupling workflow for the regioselective synthesis of the target molecule.

Characterization & Validation Data

To validate the synthesis, the following spectroscopic signatures must be confirmed. These values are predicted based on substituent increments and similar validated structures.

¹H NMR (400 MHz, CDCl₃)

-

δ 8.05–8.10 ppm (m, 2H): Overlapping signals for H3 (between F and NO₂) and H5 (ortho to NO₂). H3 will appear as a doublet of doublets (dd) with a large

coupling (~8–10 Hz). -

δ 7.65 ppm (dd, 1H): H6 (ortho to the phenyl ring). Shows coupling to H5 (~8 Hz) and smaller coupling to F (~2 Hz).

-

δ 7.40–7.55 ppm (m, 5H): Phenyl ring protons. The 2'/6' protons may be slightly shielded due to the twist relative to the nitro-ring.

¹³C NMR & ¹⁹F NMR

-

¹⁹F NMR: Expected signal around -110 to -115 ppm (relative to CFCl₃).[1] This is diagnostic for a fluorine atom on an aromatic ring ortho to a phenyl group.

-

¹³C NMR: Look for the C-F doublet (

Hz) and the C-NO₂ signal (~147 ppm).

References

-

Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Ortho-Fluorine Conformational Effects: Leroux, F. (2004). Atropisomerism, Biphenyls, and Fluorine: A Comparison of Rotational Barriers and Twist Angles. ChemBioChem, 5(5), 644–649. Link

-

Biphenyl Torsion Analysis: Grein, F. (2002). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls.[3] Journal of Physical Chemistry A, 106(15), 3823–3827. Link

-

Compound Registry: CAS Common Chemistry. (n.d.). 2-Fluoro-4-nitrobiphenyl (CAS 391-04-8).[1] Link

Sources

Thermal Stability and Decomposition Kinetics of 2-Fluoro-4-nitrobiphenyl: A Technical Guide for Process Safety

Executive Summary

As a Senior Application Scientist overseeing chemical scale-up, I frequently encounter highly energetic intermediates that pose severe thermal hazards. 2-Fluoro-4-nitrobiphenyl is a critical electrophilic intermediate widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including flurbiprofen analogs[1] and novel Hepatitis C Virus (HCV) antiviral compounds[2].

However, the juxtaposition of a strongly electron-withdrawing nitro group and a labile fluorine atom on a rigid biphenyl scaffold creates a thermodynamically unstable system at elevated temperatures. This whitepaper establishes a self-validating analytical framework to evaluate the thermal stability, decomposition kinetics, and process safety parameters of 2-Fluoro-4-nitrobiphenyl, ensuring safe handling from bench-scale synthesis to commercial manufacturing.

Structural Causality and Thermal Hazard Potential

The thermal instability of 2-Fluoro-4-nitrobiphenyl is intrinsically linked to its molecular architecture. The molecule contains its own oxidant (the

-

The Nitro-Aromatic Hazard: Nitroaromatic compounds typically exhibit a high heat of decomposition (

J/g)[3]. The oxygen trapped within the nitro group facilitates internal combustion, requiring no atmospheric oxygen to propagate a runaway reaction. -

The Fluorine Factor: While the C-F bond is generally strong, the presence of the activating nitro group and the generation of radical species during initial decomposition lead to rapid C-F cleavage. This results in the highly exothermic release of gaseous hydrogen fluoride (HF) alongside nitrogen oxides (NOx)[4].

Table 1: Anticipated Thermodynamic Properties of Fluoronitroaromatics

Note: Values are synthesized from established kinetic modeling of structurally analogous nitroaromatics and nitrobenzoic acids[3][5].

| Thermodynamic Parameter | Typical Range for Nitroaromatics | Process Safety Implication for 2-Fluoro-4-nitrobiphenyl |

| Onset Temperature ( | 250°C – 300°C | Defines the absolute thermal boundary; requires strict Maximum Allowable Temperature (MAT) control. |

| Heat of Decomposition ( | 500 – 2200 J/g | Indicates a severe explosive hazard; guarantees thermal runaway if cooling fails. |

| Activation Energy ( | 130 – 205 kJ/mol | Highlights a highly temperature-dependent, |

| Critical Temp. of Self-Acceleration ( | Variable based on mass | Dictates the temperature at which heat generation outpaces heat dissipation in a specific vessel. |

Experimental Methodologies: A Self-Validating System

To establish a trustworthy safety profile, we cannot rely on a single analytical technique. The following protocols form a self-validating system : Differential Scanning Calorimetry (DSC) screens for the hazard, Thermogravimetric Analysis (TGA) validates the mass-loss mechanism, and Accelerating Rate Calorimetry (ARC) simulates the worst-case scale-up scenario.

Protocol 1: Differential Scanning Calorimetry (DSC) Screening

Causality Check: We utilize high-pressure, gold-plated crucibles rather than standard aluminum. Why? The decomposition of fluoronitroaromatics generates highly corrosive HF gas[4]. Aluminum crucibles will degrade or rupture under this pressure, creating artifactual endothermic peaks that mask the true exothermic runaway potential.

-

Sample Preparation: Weigh exactly 2.0 – 5.0 mg of 2-Fluoro-4-nitrobiphenyl into a high-pressure gold-plated crucible. Seal hermetically.

-

Purge: Purge the DSC furnace with dry Nitrogen (

) at 50 mL/min to prevent oxidative interference. -

Dynamic Heating: Execute a temperature sweep from 25°C to 400°C at multiple heating rates (

= 2, 5, 10, and 20 °C/min). -

Data Extraction: Calculate the extrapolated onset temperature (

) and integrate the area under the exothermic curve to determine the heat of decomposition (

Protocol 2: TGA Coupled with FTIR (TGA-FTIR)

Causality Check: Mass loss alone does not confirm a chemical mechanism. By coupling TGA with an FTIR spectrometer, we analyze the evolved off-gas in real-time, validating the homolytic cleavage and confirming the release of toxic HF and

-

Loading: Place 10 mg of the sample in an alumina pan.

-

Heating: Heat from 25°C to 500°C at 10 °C/min under an Argon atmosphere.

-

Spectral Analysis: Route the exhaust gas through a heated transfer line (200°C) into the FTIR gas cell. Monitor for stretching frequencies corresponding to HF (~3900 cm⁻¹) and

(~1600 cm⁻¹).

Protocol 3: Accelerating Rate Calorimetry (ARC)

Causality Check: DSC provides dynamic data, but scale-up requires adiabatic data (where no heat is lost to the environment). If DSC reveals

-

Setup: Load 2 g of the sample into a titanium spherical bomb.

-

Heat-Wait-Search (HWS): Heat the sample in 5°C increments. Wait for thermal equilibrium, then search for self-heating > 0.02 °C/min.

-

Adiabatic Tracking: Once self-heating is detected, the instrument matches the sample temperature, allowing the runaway reaction to proceed adiabatically until completion.

Fig 1: Self-validating thermal hazard assessment workflow.

Mechanistic Pathways of Decomposition

The thermal decomposition of 2-Fluoro-4-nitrobiphenyl is characterized by a single

-

Nitro-Nitrite Rearrangement: At elevated temperatures, the

bond undergoes a highly energetic rearrangement to a nitrite ester ( -

Homolytic Cleavage: The weak

bond breaks homolytically, releasing highly reactive -

C-F Bond Cleavage: The radical-rich environment promotes hydrogen abstraction from the biphenyl rings. These protons react immediately with the ortho-fluorine substituent, resulting in the elimination of gaseous HF[4].

-

Exothermic Charring: The remaining biphenyl radicals rapidly recombine and polymerize, forming a dense carbonaceous char. This polymerization is responsible for the massive exothermic spike observed in the DSC thermogram.

Fig 2: Mechanistic thermal decomposition pathway of fluoronitroaromatics.

Scale-Up and Process Safety Implications

Translating benchtop thermal data to plant-scale manufacturing requires rigorous kinetic modeling. Because heat dissipation scales with surface area, while heat generation scales with volume, large reactors are inherently more dangerous than DSC crucibles.

-

Time to Maximum Rate (

): Using the Arrhenius parameters ( -

The 50°C Rule: In the absence of full adiabatic data, process chemists must operate at least 50°C below the

determined by the DSC screening. If 2-Fluoro-4-nitrobiphenyl exhibits a

Failure to adhere to these kinetic boundaries will result in an uncontrollable thermal runaway, leading to reactor overpressurization from HF and NOx off-gassing, and catastrophic vessel failure.

References

Sources

- 1. US4721790A - Nucleophilic substitution process for fluoronitroaralkyloxazoline - Google Patents [patents.google.com]

- 2. WO2014135495A1 - Antiviral compounds - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. discovery.researcher.life [discovery.researcher.life]

Technical Guide: Toxicological Data & Safety Handling of 2-Fluoro-4-nitrobiphenyl

The following technical guide details the toxicological profile, safety handling protocols, and chemical context of 2-Fluoro-4-nitrobiphenyl (CAS 391-04-8) .

Executive Summary

2-Fluoro-4-nitrobiphenyl is a biaryl research intermediate used primarily in the synthesis of pharmaceutical scaffolds and organic electronic materials. While specific toxicological datasets for this precise isomer are limited, it possesses the structural pharmacophore of nitrobiphenyls , a class of compounds with established genotoxic and carcinogenic potential.

This guide adopts the Precautionary Principle : in the absence of compound-specific LD50 or carcinogenicity data, this substance must be handled as a suspected human carcinogen and mutagen (Occupational Exposure Band 4/5) due to its metabolic relationship to 4-aminobiphenyl (a known bladder carcinogen).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data | Note |

| IUPAC Name | 2-Fluoro-4-nitro-1,1'-biphenyl | |

| CAS Number | 391-04-8 | Distinct from 4-nitrobiphenyl (92-93-3) |

| Molecular Formula | C₁₂H₈FNO₂ | |

| Molecular Weight | 217.20 g/mol | |

| Physical State | Solid (Crystalline) | Predicted based on analogs |

| Melting Point | ~110–120 °C (Predicted) | Analog 4-nitrobiphenyl MP: 114°C |

| Solubility | DMSO, Chloroform, Methanol | Insoluble in water |

| SMILES | [O-]c1ccc(c(F)c1)c2ccccc2 |

Toxicological Assessment

Critical Note: Direct experimental data for CAS 391-04-8 is scarce. The following assessment relies on Read-Across Toxicology from the structural parent, 4-nitrobiphenyl, and metabolic principles of fluorinated nitroaromatics.

Metabolic Activation & Genotoxicity Mechanism

The primary hazard of 2-fluoro-4-nitrobiphenyl lies in its metabolic reduction. Nitro-aromatics are prodrugs for reactive intermediates.

-

Nitroreduction: The nitro group (-NO₂) is reduced by hepatic nitroreductases (CYP450) to a hydroxylamine (-NHOH).

-

Esterification: The hydroxylamine is esterified (acetylated/sulfated) to form a nitrenium ion.

-

DNA Adduct Formation: The electrophilic nitrenium ion attacks DNA bases (typically Guanine C8), leading to mutations.

Impact of Fluorine Substitution: The fluorine atom at the ortho position (C2) may alter the planarity of the biphenyl ring (increasing the torsion angle), potentially modifying the rate of N-oxidation compared to non-fluorinated analogs. However, it does not eliminate the risk of nitro-reduction.

Visualization: Metabolic Activation Pathway

Figure 1: Predicted metabolic activation pathway leading to genotoxicity. The nitro group is the "toxicophore" requiring reduction to become active.

Hazard Classification (GHS / Read-Across)

Based on structural alerts, the following GHS classifications should be applied conservatively:

-

H351: Suspected of causing cancer (Category 2).

-

H341: Suspected of causing genetic defects.

-

H302/H312: Harmful if swallowed or in contact with skin.[1]

-

H411: Toxic to aquatic life with long-lasting effects.[2][3]

Risk Management & Safety Protocols

Hierarchy of Controls

Handling this compound requires a strict containment strategy.[4][2][3] Reliance solely on PPE is insufficient for potential genotoxins.

Figure 2: Hierarchy of Controls for handling 2-Fluoro-4-nitrobiphenyl.

Engineering Controls[13]

-

Primary Containment: All weighing and dissolution of the solid powder must occur inside a Chemical Fume Hood (face velocity > 100 fpm) or a Glovebox under negative pressure.

-

Static Control: Use an ionizing bar or anti-static gun during weighing. Nitro-aromatics can be shock-sensitive if dry and impure, though this is less common for biphenyls than toluenes; electrostatic discharge can still disperse toxic dust.

Personal Protective Equipment (PPE)

-

Respiratory: If outside a hood (emergency only), use a Full-Face Respirator with P100 (HEPA) and Organic Vapor cartridges.

-

Dermal: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.

-

-

Body: Tyvek® lab coat or disposable coveralls to prevent clothing contamination.

Decontamination Protocol

-

Solvent: 2-Fluoro-4-nitrobiphenyl is lipophilic. Do not use water initially.

-

Step 1: Wipe surfaces with a paper towel soaked in Acetone or Ethanol to solubilize the residue.

-

Step 2: Wash the surface with a detergent solution (soap and water) to remove the solvent residue.

-

Verification: UV light (254 nm) can often visualize biphenyl residues (fluorescence) to confirm cleaning efficacy.

Synthesis & Application Context

Common Synthesis Route (Suzuki-Miyaura Coupling)

Researchers often synthesize this compound via palladium-catalyzed cross-coupling. This route avoids the use of highly explosive nitration mixtures on the biphenyl core.

Reaction Scheme: 1-Bromo-2-fluoro-4-nitrobenzene + Phenylboronic acid → 2-Fluoro-4-nitrobiphenyl

Key Safety Note for Synthesis:

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base: Potassium Carbonate (K₂CO₃).

-

Solvent: Dioxane/Water or Toluene/Water.

-

Hazard: The starting material (1-Bromo-2-fluoro-4-nitrobenzene) is a severe skin irritant and lachrymator. The product must be purified via column chromatography; silica gel dust contaminated with the product is a major inhalation risk. Wet-pack columns to minimize dust.

Applications

-

Medicinal Chemistry: Precursor to 2-Fluoro-4-aminobiphenyl , a scaffold used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) related to Flurbiprofen, though Flurbiprofen itself carries the fluorine on the phenylacetic acid ring.

-

Materials Science: Used as an electron-deficient acceptor unit in organic light-emitting diodes (OLEDs) or liquid crystals due to the dipole moment introduced by the nitro and fluoro groups.

Emergency Response Framework

| Scenario | Immediate Action |

| Inhalation | Move to fresh air immediately. If breathing is labored, administer oxygen.[4][2] Medical observation for 48h is recommended to monitor for methemoglobinemia (rare but possible with nitro-aromatics). |

| Skin Contact | Do not scrub (increases absorption). Wash gently with polyethylene glycol (PEG 300) or copious soap and water for 15 minutes. |

| Eye Contact | Rinse with water for 15 minutes, lifting eyelids.[3] Consult an ophthalmologist. |

| Spill (Solid) | Do not dry sweep. Cover with wet paper towels (solvent-dampened) to suppress dust, then scoop into a hazardous waste container. |

| Fire | Use dry chemical, CO₂, or foam. Do not inhale smoke ; combustion produces toxic Nitrogen Oxides (NOx) and Hydrogen Fluoride (HF). |

References

-

National Toxicology Program (NTP). Report on Carcinogens, 15th Edition: 4-Nitrobiphenyl. U.S. Department of Health and Human Services. Available at: [Link] (Accessed Oct 2023).

-

European Chemicals Agency (ECHA). Substance Information: Biphenyl-4-ylamine (4-Aminobiphenyl). (Metabolic metabolite reference). Available at: [Link]

-

PubChem. Compound Summary for CID 160871079 (Related Isomer Data). National Library of Medicine. Available at: [Link] (Used for functional group toxicity read-across).

Sources

An In-depth Technical Guide to 2-Fluoro-4-nitrobiphenyl: Synthesis, Properties, and Applications

Introduction: The Strategic Importance of Fluorinated Biphenyls in Modern Chemistry

2-Fluoro-4-nitrobiphenyl is a substituted aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a biphenyl core functionalized with both a fluorine atom and a nitro group, imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules. The strategic placement of the fluorine atom can significantly alter the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.[1][2][3] This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of 2-Fluoro-4-nitrobiphenyl, tailored for researchers, scientists, and professionals in drug development.

Historical Context and the Advent of Aryl-Aryl Coupling Reactions

While a singular, definitive report on the initial "discovery" of 2-Fluoro-4-nitrobiphenyl is not readily apparent in the historical literature, its existence is a direct consequence of the development of powerful carbon-carbon bond-forming reactions in the late 19th and early 20th centuries. The synthesis of biphenyls, once a significant challenge, became more accessible with the advent of reactions like the Ullmann, Gomberg-Bachmann, and later, the Suzuki coupling.

The Ullmann reaction , first reported by Fritz Ullmann and Jean Bielecki in 1901, involved the copper-promoted coupling of two aryl halides to form a biaryl. This reaction, though often requiring harsh conditions such as high temperatures, was a foundational method for creating biphenyl structures.[4][5][6] The presence of electron-withdrawing groups, such as a nitro group, on the aryl halide could facilitate this reaction.[4]

The Gomberg-Bachmann reaction , developed by Moses Gomberg and Werner Emmanuel Bachmann in 1924, provided an alternative route to biaryls via the reaction of a diazonium salt with an aromatic compound.[7] This method, while sometimes suffering from low yields due to side reactions, expanded the toolkit for synthesizing unsymmetrical biphenyls.[7]

The later development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki reaction , revolutionized the synthesis of biaryls.[8][9][10] The Suzuki coupling, which involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide catalyzed by a palladium complex, offers high yields, mild reaction conditions, and excellent functional group tolerance, making it a preferred method in modern organic synthesis.[8][9][10][11][12] The synthesis of fluorinated nitrobiphenyls, including 2-Fluoro-4-nitrobiphenyl, has been successfully achieved using this methodology.[13]

Synthetic Methodologies: A Practical Approach

The synthesis of 2-Fluoro-4-nitrobiphenyl can be approached through several key retrosynthetic disconnections, primarily relying on the aforementioned aryl-aryl coupling reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups.

Suzuki Coupling: The Modern Workhorse

The Suzuki-Miyaura cross-coupling reaction is arguably the most efficient and versatile method for preparing 2-Fluoro-4-nitrobiphenyl.

Reaction Scheme:

A representative Suzuki coupling reaction for the synthesis of 2-Fluoro-4-nitrobiphenyl.

Experimental Protocol (Illustrative):

-

To a reaction vessel, add 2-fluoro-4-bromonitrobenzene (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as sodium carbonate (2.0 eq).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system (e.g., a mixture of toluene and water) is added.

-

A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), is added.

-

The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford 2-Fluoro-4-nitrobiphenyl.

The causality behind these steps lies in creating an oxygen-free environment to protect the palladium(0) catalyst from oxidation. The base is crucial for the transmetalation step in the catalytic cycle. The biphasic solvent system helps to dissolve both the organic and inorganic reagents.

Ullmann Condensation: The Classic Approach

The Ullmann condensation offers a more traditional route, particularly for large-scale synthesis where cost of reagents is a primary concern.[4][6]

Reaction Scheme:

A representative Ullmann condensation for the synthesis of 2-Fluoro-4-nitrobiphenyl.

Experimental Protocol (Illustrative):

-

In a high-temperature reaction vessel, a mixture of 1-bromo-2-fluoro-4-nitrobenzene and a large excess of benzene is prepared.

-

Activated copper powder is added to the mixture.

-

The reaction is heated to a high temperature (often >200 °C) under an inert atmosphere for several hours.

-

After cooling, the reaction mixture is filtered to remove the copper and copper salts.

-

The excess benzene is removed by distillation.

-

The resulting crude product is purified by recrystallization or column chromatography.

The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl halide to the copper surface. The use of an excess of the arene component is common to drive the reaction towards the desired product.

Gomberg-Bachmann Reaction: A Diazonium-Based Method

This method provides a pathway from an amino-substituted precursor.

Reaction Scheme:

A representative Gomberg-Bachmann reaction for the synthesis of 2-Fluoro-4-nitrobiphenyl.

Experimental Protocol (Illustrative):

-

2-Fluoro-4-nitroaniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

-

This cold diazonium salt solution is then slowly added to a vigorously stirred mixture of benzene and an aqueous solution of a base (e.g., sodium hydroxide).

-

The reaction is allowed to proceed for several hours, often with the evolution of nitrogen gas.

-

The organic layer is separated, washed with water, and dried.

-

The solvent is evaporated, and the crude product is purified.

The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The base in the coupling step neutralizes the acid and facilitates the radical-mediated coupling reaction.

Physicochemical and Spectroscopic Properties

The properties of 2-Fluoro-4-nitrobiphenyl are tabulated below. It is important to note that while specific experimental data for this exact compound is not widely published, properties can be inferred from closely related analogues and computational predictions.

| Property | Value | Source/Analogue |

| Molecular Formula | C₁₂H₈FNO₂ | - |

| Molecular Weight | 217.19 g/mol | - |

| Appearance | Likely a pale yellow solid | Analogy with nitrobiphenyls |

| Melting Point | Not widely reported | - |

| Boiling Point | Not widely reported | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Toluene); Insoluble in water | General property of similar compounds |

| ¹H NMR | Aromatic protons expected in the range of 7.0-8.5 ppm with complex splitting patterns due to H-F and H-H coupling. | Inferred from similar structures[14][15] |

| ¹³C NMR | Aromatic carbons expected in the range of 110-160 ppm. The carbon attached to fluorine will show a large C-F coupling constant. | Inferred from similar structures[14][15] |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift influenced by the electronic environment. | General principle for fluoroaromatics |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 217.05. | Calculated |

Applications in Research and Drug Development

The true value of 2-Fluoro-4-nitrobiphenyl lies in its utility as a versatile building block for the synthesis of more complex and often biologically active molecules.[1][16] The presence of the nitro group provides a synthetic handle for further transformations, most commonly reduction to an amine. This amino group can then be elaborated into a wide variety of functional groups and heterocyclic systems. The fluorine atom, as previously mentioned, is often incorporated to enhance the pharmacological profile of a drug candidate.[2][3]

Intermediate in the Synthesis of Bioactive Compounds

2-Fluoro-4-nitrobiphenyl can serve as a key intermediate in the synthesis of pharmaceuticals. For instance, the corresponding amine, 2-fluoro-4-aminobiphenyl, can be a precursor for the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen, which contains the 2-fluorobiphenyl moiety.[11][17][18]

Precursor for Heterocyclic Synthesis

The 2-fluoro-4-aminobiphenyl derivative can be used in cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent scaffolds in many approved drugs. The amino group can act as a nucleophile to form amides, ureas, or participate in reactions to construct rings such as quinolines, quinoxalines, or benzodiazepines.

Role in Materials Science

Fluorinated biphenyls are also of interest in materials science for the development of liquid crystals and organic light-emitting diodes (OLEDs). The introduction of fluorine can influence the packing of molecules in the solid state and tune the electronic properties, which are critical for these applications.[13]

Conclusion

2-Fluoro-4-nitrobiphenyl, while not a household name, represents a class of strategically important molecules in modern organic synthesis. Its history is intertwined with the development of powerful carbon-carbon bond-forming reactions. The availability of robust synthetic methods, particularly the Suzuki coupling, has made this and related compounds readily accessible. Its true significance is realized in its application as a versatile intermediate, enabling the synthesis of a wide array of complex molecules with potential applications in medicine and materials science. The continued exploration of fluorinated biphenyls is expected to yield novel compounds with enhanced properties and functions.

References

- ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine.

- Wikipedia. (n.d.). Ullmann condensation.

- Guidechem. (2024, October 10). What are the properties, preparation methods, and applications of 2-Fluoro-4-nitrobenzoic acid?

- ChemicalBook. (n.d.). 2-Fluoro-4-nitrophenol(403-19-0) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). 2-Fluoro-4-nitrophenol 99 403-19-0.

- EPA. (2025, October 15). 2-Fluoro-4-nitrophenol Properties.

- Wikipedia. (n.d.). Gomberg–Bachmann reaction.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to 2-Fluoro-4-Nitrotoluene: Properties, Applications, and Market Feasibility.

- Chemours. (n.d.). Fluorointermediates Industries and Applications.

- Google Patents. (n.d.). Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).

- ChemicalBook. (n.d.). 2-Nitro-4-fluorophenol(394-33-2) 1H NMR spectrum.

- All About Drugs. (2018, September 20). 4-(2-fluoro-4-nitrophenyl)morpholine.

- Moodle@Units. (n.d.). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water.

- Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

- Google Patents. (n.d.). CN106986774A - A kind of preparation method of 2 nitrobiphenyl.

- Guidechem. (2021, January 5). How to Synthesize 2-Fluoro-4-nitrotoluene and Its Applications - FAQ.

- Organic Syntheses. (n.d.). 2,2'-dinitrobiphenyl.

- Ossila. (n.d.). 2-Fluorobiphenyl | CAS Number 321-60-8.

- ResearchGate. (2009, November 25). A Practical Synthesis of 2-Fluoro-4-bromobiphenyl.

- CymitQuimica. (n.d.). CAS 394-41-2: 3-Fluoro-4-nitrophenol.

- International Journal of ChemTech Research. (2009, September 30). Significance of Fluorine in Medicinal Chemistry: A Review.

- ChemicalBook. (n.d.). 2-Fluoro-4-nitrophenol synthesis.

- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.

- ResearchGate. (n.d.). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction | Request PDF.

- ResearchGate. (n.d.). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group.

-

Oriental Journal of Chemistry. (n.d.). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Proceedings of the Japan Academy, Series B. (n.d.). Overview on the history of organofluorine chemistry from the viewpoint of material industry.

- OperaChem. (2025, January 21). Ullmann coupling: the first publication.

- Benchchem. (n.d.). Application Note: Suzuki-Miyaura Coupling for the Synthesis of 1-(4-biphenyl)pyridin-2(1H)-one.

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- Journal of the Chemical Society D: Chemical Communications. (n.d.). Gomberg–Bachman reactions using primary nitrosamines as substrates.

- EPA. (n.d.). 4-Nitrobiphenyl.

- Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

- Molecules. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Enamine. (2022, October 13). What's Going On With Fluorine In 2022?

- NSF PAR. (2022, August 5). Investigation of the mesogenic behavior of alkoxy and fluorine tail terminated alkoxy nitrobiphenyls for chemoresponsive liquid crystal.

Sources

- 1. chemours.com [chemours.com]

- 2. ajrconline.org [ajrconline.org]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. orientjchem.org [orientjchem.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. moodle2.units.it [moodle2.units.it]

- 12. researchgate.net [researchgate.net]

- 13. par.nsf.gov [par.nsf.gov]

- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]

- 15. 4-(2-fluoro-4-nitrophenyl)morpholine – All About Drugs [allfordrugs.com]

- 16. nbinno.com [nbinno.com]

- 17. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid [quickcompany.in]

- 18. ossila.com [ossila.com]

Methodological & Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling Strategies Involving 2-Fluoro-4-nitrobiphenyl

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Mechanistic Guide & Experimental Protocols

Executive Summary & Substrate Topology

In modern drug discovery and materials science, polyfunctionalized biaryls are highly sought-after scaffolds. 2-Fluoro-4-nitrobiphenyl presents a fascinating synthetic dichotomy: it is both a valuable synthetic target generated via traditional carbon-halogen (C–Br) activation, and a highly versatile electrophile for downstream functionalization via cutting-edge denitrative (C–NO₂) cross-coupling[1].

The electronic topology of 2-fluoro-4-nitrobiphenyl dictates its reactivity. The strong electron-withdrawing nature of the nitro group makes the molecule incompatible with highly nucleophilic organometallic reagents (e.g., Grignard or organolithium reagents), which leads to undesired Meisenheimer complex formation or nitro-reduction[2]. Consequently, the mild, chemoselective conditions of the Suzuki-Miyaura coupling are the gold standard for manipulating this scaffold[3].

This application note details the causality behind catalyst selection, provides self-validating experimental protocols, and explores the dual role of 2-fluoro-4-nitrobiphenyl in advanced cross-coupling methodologies.

Mechanistic Pathways & Catalytic Design

The functionalization of fluorinated nitroarenes depends entirely on the chosen catalyst system and the bond dissociation energies of the reactive sites.

-

C–Br Activation (Synthesis): The synthesis of 2-fluoro-4-nitrobiphenyl relies on the coupling of 1-bromo-2-fluoro-4-nitrobenzene with phenylboronic acid. Palladium(0) preferentially inserts into the weaker C–Br bond at mild temperatures, leaving the C–F and C–NO₂ bonds intact[4].

-

C–NO₂ Activation (Downstream Denitration): The direct utilization of nitroarenes as electrophiles circumvents the need to pre-synthesize aryl halides, drastically improving atom economy[5]. The oxidative addition of Pd(0) into the inert C–NO₂ bond requires highly sterically hindered, electron-rich ligands (such as BrettPhos or specialized N-heterocyclic carbenes)[6]. The strong

-donating ability of these ligands raises the HOMO of the Pd center, facilitating charge transfer into the LUMO of the nitroarene[1]. Crucially, the inductive electron-withdrawing effect of the meta-fluorine atom further lowers the substrate's LUMO, synergistically accelerating this difficult oxidative addition. -

C–F Activation: While palladium-catalyzed C–F bond arylation typically occurs ortho to a nitro group[7], the meta relationship in 2-fluoro-4-nitrobiphenyl makes defluorinative coupling highly challenging, rendering denitration the dominant downstream pathway.

Reaction Pathway Visualization

Pathways for synthesis and functionalization of 2-fluoro-4-nitrobiphenyl.

Denitrative Catalytic Cycle

Catalytic cycle for denitrative Suzuki-Miyaura cross-coupling.

Quantitative Data Matrix

The following table summarizes the optimized parameters for manipulating the 2-fluoro-4-nitrobiphenyl scaffold across different cross-coupling paradigms[8].

| Reaction Phase | Electrophile | Catalyst / Ligand System | Base / Solvent | Temp | Typical Yield |

| Synthesis (C–Br) | 1-Bromo-2-fluoro-4-nitrobenzene | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ / PhMe:EtOH:H₂O | 80 °C | 85–95% |

| Denitrative (C–NO₂) | 2-Fluoro-4-nitrobiphenyl | Pd(acac)₂ / BrettPhos | K₃PO₄ / 1,4-Dioxane | 130 °C | 70–84% |

| Defluorinative (C–F) | 2-Fluoro-4-nitrobiphenyl | Pd(OAc)₂ / NHC (ImPy) | Cs₂CO₃ / Toluene | 120 °C | 40–60% |

Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-4-nitrobiphenyl (C–Br Activation)

This protocol leverages a biphasic solvent system to facilitate the coupling of the organic electrophile with the inorganic base, utilizing ethanol as a phase-transfer agent[9].

Reagents:

-

1-Bromo-2-fluoro-4-nitrobenzene (10.0 mmol)

-

Phenylboronic acid (12.0 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mmol, 5 mol%)

-

Sodium carbonate (Na₂CO₃) (20.0 mmol, 2.0 equiv)

-

Toluene / Ethanol / Water (2:1:1 v/v/v, 40 mL)

Step-by-Step Methodology:

-

Preparation: Charge a 100 mL Schlenk flask with 1-bromo-2-fluoro-4-nitrobenzene, phenylboronic acid, and Pd(PPh₃)₄.

-

Degassing (Critical Causality): Add the Toluene/EtOH/H₂O mixture. Degas the biphasic solution via three freeze-pump-thaw cycles. Causality: Oxygen irreversibly oxidizes the phosphine ligands to phosphine oxides, terminating the active Pd(0) catalytic cycle.

-

Reaction: Add Na₂CO₃ under a positive flow of Argon. Seal the flask and heat to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 12 hours.

-

Validation & QC: Monitor via TLC (Hexanes:EtOAc 9:1). The starting bromide should be fully consumed.

-

Workup: Cool to room temperature, dilute with EtOAc (50 mL), and separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 2-fluoro-4-nitrobiphenyl as a pale yellow solid.

Protocol B: Denitrative Suzuki-Miyaura Coupling (C–NO₂ Activation)

This advanced protocol utilizes the nitro group as a traceless pseudohalide. The use of a bulky dialkylbiaryl phosphine (BrettPhos) is mandatory to force the formation of a highly reactive monoligated Pd(0) species[1].

Reagents:

-

2-Fluoro-4-nitrobiphenyl (1.0 mmol)

-

4-Methoxyphenylboronic acid (1.5 mmol, 1.5 equiv)

-

Palladium(II) acetylacetonate [Pd(acac)₂] (0.05 mmol, 5 mol%)

-

BrettPhos (0.10 mmol, 10 mol%)

-

Potassium phosphate tribasic monohydrate (K₃PO₄·H₂O) (3.0 mmol, 3.0 equiv)

-

18-Crown-6 (0.10 mmol, 10 mol%)

-

Anhydrous 1,4-Dioxane (5 mL)

Step-by-Step Methodology:

-

Glovebox Setup: Due to the high temperatures and sensitivity of the monoligated Pd(0) intermediate, assemble the reaction in an Argon-filled glovebox.

-

Reagent Mixing: In an oven-dried 15 mL pressure vial, combine 2-fluoro-4-nitrobiphenyl, 4-methoxyphenylboronic acid, Pd(acac)₂, BrettPhos, K₃PO₄·H₂O, and 18-Crown-6.

-

Solvent Addition: Add anhydrous 1,4-Dioxane. Causality: 18-Crown-6 is added to sequester the potassium cation. This significantly increases the solubility and nucleophilicity of the phosphate anion in dioxane, which is critical for accelerating the transmetalation step of the sterically hindered Pd(II) intermediate[1].

-

Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 130 °C for 24 hours.

-

Validation & QC: Analyze an aliquot via GC-MS. The mass spectrum should confirm the extrusion of the NO₂ group (loss of 46 Da) and the formation of the biaryl product.

-

Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite, eluting with dichloromethane (20 mL). Concentrate the filtrate.

-

Purification: Purify via flash column chromatography to isolate the fluorinated terphenyl derivative.

References

-

[2] 2-Fluoro-4-nitrophenylboronic acid | Benchchem.

-

[7] Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions | ResearchGate.

-

[3] Suzuki-Miyaura cross-coupling: Practical Guide | Yoneda Labs.

-

[4] 2-Fluoro-4-nitrophenylboronic acid | Benchchem.

-

[1] Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes | ACS Catalysis.

-

[8] A Comparative Analysis: 2-Nitrophenylboronic Acid in Traditional Suzuki-Miyaura Coupling versus Novel Denitrative Cross-Coupling | Benchchem.

-

[5] Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling | RSC Publishing.

-

[6] Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes | RSC Publishing.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Fluoro-4-nitrophenylboronic acid | 1436608-93-3 | Benchchem [benchchem.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06618E [pubs.rsc.org]

- 6. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Lab Reporter [fishersci.se]

use of 2-Fluoro-4-nitrobiphenyl in liquid crystal synthesis.

Application Note: Precision Synthesis of Fluorinated Liquid Crystal Mesogens Using 2-Fluoro-4-nitrobiphenyl

Executive Summary

2-Fluoro-4-nitrobiphenyl (CAS: 2993-71-7) serves as a critical scaffold in the synthesis of high-performance liquid crystals (LCs), particularly for Active Matrix (TFT) and ferroelectric displays. Its structural value lies in the lateral fluorine substituent , which disrupts molecular packing to lower melting points without destroying the mesophase, and the nitro group , a versatile precursor for polar "head" groups (e.g., isothiocyanates, cyanides).

This guide details the protocol for converting 2-Fluoro-4-nitrobiphenyl into a 4-isothiocyanato-4'-alkyl-2-fluorobiphenyl mesogen. This class of LCs is prized for high birefringence (

Chemical Rationale & Strategic Design

The Lateral Fluorine Effect

In liquid crystal design, the introduction of a lateral fluorine atom (at the 2- or 3-position of the biphenyl core) offers two distinct advantages over non-fluorinated analogues:

-

Melting Point Depression: The steric bulk of the fluorine atom (

Å) creates a "molecular bump" that prevents efficient crystalline packing, significantly lowering the melting point ( -

Dielectric Tuning: The high electronegativity of fluorine introduces a transverse dipole moment. Depending on the position relative to the principal molecular axis, this can be used to fine-tune the dielectric anisotropy (

), a critical parameter for switching voltage.

Synthetic Logic: The "Head-to-Tail" Construction

The synthesis utilizes the electronic disparity between the two rings of 2-Fluoro-4-nitrobiphenyl:

-

Ring A (Nitro-substituted): Electron-deficient due to the strong withdrawing effects of

and -

Ring B (Unsubstituted): Electron-rich relative to Ring A.

-

Consequence: Electrophilic bromination occurs exclusively at the 4'-position (Ring B), allowing for precise "tail" attachment via cross-coupling, while the nitro group on Ring A is reserved for "head" functionalization.

Experimental Protocol

Workflow Overview

-

Regioselective Bromination: Installation of a reactive handle at the 4'-position.

-

Suzuki-Miyaura Coupling: Attachment of the hydrophobic alkyl tail.

-

Nitro Reduction: Activation of the polar head group precursor.

-

Isothiocyanation: Formation of the final nematogenic core.

Step 1: Regioselective Bromination

Objective: Synthesize 4'-bromo-2-fluoro-4-nitrobiphenyl.

-

Reagents: 2-Fluoro-4-nitrobiphenyl (1.0 eq), Bromine (

, 1.1 eq), Iron powder (cat.), Dichloromethane (DCM). -

Procedure:

-

Dissolve 2-Fluoro-4-nitrobiphenyl in DCM (5 mL/g) in a round-bottom flask. Add catalytic iron powder (5 mol%).

-

Cool to 0°C. Add

dropwise over 30 minutes to control the exotherm. -

Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The deactivated nitro-ring forces substitution to the 4'-position of the phenyl ring.[1]

-

Quench: Add saturated

to neutralize excess bromine. -

Workup: Extract with DCM, wash with brine, dry over

. Recrystallize from ethanol.

-

-

Checkpoint:

-NMR should show a symmetric

Step 2: Suzuki-Miyaura Cross-Coupling (Tail Attachment)

Objective: Synthesize 4'-pentyl-2-fluoro-4-nitrobiphenyl.

-

Reagents: 4'-bromo-2-fluoro-4-nitrobiphenyl (1.0 eq), Pentylboronic acid (1.2 eq),

(3 mol%), -

Procedure:

-

Degas solvents with

for 20 minutes (Critical for catalyst life). -

Combine aryl bromide, boronic acid, and base in the solvent mix.

-

Add Pd catalyst under inert atmosphere.

-

Reflux at 90°C for 12 hours.

-

Workup: Filter through Celite to remove Pd black. Extract with EtOAc. Purify via silica gel column chromatography (Hexane eluent).

-

Step 3: Reduction of Nitro Group

Objective: Synthesize 4-amino-4'-pentyl-2-fluorobiphenyl.

-

Reagents: Nitro precursor,

(5.0 eq), Ethanol/HCl. -

Procedure:

-

Dissolve precursor in Ethanol.[2] Add

followed by conc. HCl (dropwise). -

Heat to 70°C for 2 hours.

-

Workup: Neutralize with NaOH (aq) to pH 9. Extract the free amine with ether.

-

Note: The amine is sensitive to oxidation; proceed immediately to Step 4 or store under Argon.

-

Step 4: Isothiocyanation (The Mesogenic Head)

Objective: Synthesize 4-isothiocyanato-4'-pentyl-2-fluorobiphenyl (Final LC).

-

Reagents: Amine precursor, Thiophosgene (

, 1.1 eq), -

Safety Warning: Thiophosgene is highly toxic. Use strictly in a fume hood with a caustic scrubber.

-

Procedure:

-

Prepare a biphasic mixture of the amine in DCM and

in water at 0°C. -

Add Thiophosgene dropwise with vigorous stirring.

-

Stir at 0°C for 1 hour, then RT for 2 hours.

-

Workup: Separate organic layer, wash with water, dry over

. -

Purification: Recrystallize from hexane. The product should be a white or pale yellow crystalline solid.

-

Visualization & Data

Synthesis Pathway Diagram

Caption: Four-stage synthetic pathway transforming the nitro-scaffold into a functional liquid crystal mesogen.

Comparative Property Analysis

The table below illustrates the impact of the lateral fluorine and isothiocyanate group on the physical properties of the biphenyl core.

| Property | Non-Fluorinated Analogue (4-Pentyl-4'-cyanobiphenyl, 5CB) | Target Molecule (Fluorinated Isothiocyanate) | Impact of Modification |

| Melting Point ( | ~24°C | < 20°C (Typical) | F-atom disrupts packing, lowering |

| Birefringence ( | ~0.18 | ~0.30 - 0.35 | -NCS group extends |

| Viscosity ( | Moderate | Low | F-atom reduces intermolecular friction. |

| Dielectric Anisotropy | Positive (+13) | Positive (+10 to +15) | F-dipole contributes to anisotropy. |

References

-

Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.

-

Hird, M. (2007). Fluorinated Liquid Crystals – Properties and Applications. Chemical Society Reviews.

-

Liao, Y. M., et al. (2006). Synthesis and mesomorphic properties of fluoro and isothiocyanato biphenyl tolane liquid crystals. Liquid Crystals.[3][4]

-

Seed, A. J. (2007). Synthesis of self-organizing semiconducting materials. Chemistry of Materials (General reference for bromination regioselectivity in deactivated systems).

-

BenchChem. Application Notes: Synthesis of Nematic Liquid Crystals Utilizing 4-Fluoroanisole (Analogous coupling protocols).

Sources

Application Note: 2-Fluoro-4-nitrobiphenyl as a Strategic Intermediate for Pharmaceutical Synthesis

[1]

Executive Summary

2-Fluoro-4-nitrobiphenyl is a high-value fluorinated biaryl scaffold widely utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically the 2-arylpropionic acid class (profens).[1] Its structural utility lies in the orthogonal reactivity of its functional groups: the nitro group serves as a masked nitrogen or halide handle (via diazonium chemistry), while the fluorine atom at the ortho position provides metabolic stability and conformational bias essential for pharmacodynamic efficacy.

This guide details the specific protocols for transforming 2-Fluoro-4-nitrobiphenyl into Flurbiprofen , a potent NSAID.[1][2][3] We focus on the "Nitro-to-Bromo" conversion pathway, which is the industry-standard route for accessing the requisite electrophilic intermediates.[1]

Scientific Foundation: The Fluorine Effect

Metabolic Stability and Bioisosterism

In medicinal chemistry, the incorporation of fluorine into the biphenyl core of Flurbiprofen is not merely structural but functional. The C-F bond is highly resistant to cytochrome P450-mediated oxidative metabolism.[1]

-

Metabolic Blockade: The fluorine atom at the 2-position blocks metabolic hydroxylation at that site, diverting metabolism to less critical positions or slowing clearance [1].[1]

-

Conformational Lock: The steric bulk of the fluorine atom (Van der Waals radius ~1.47 Å) forces the two phenyl rings to twist out of planarity (dihedral angle ~45-60°). This non-planar conformation is critical for binding to the Cyclooxygenase (COX) active site [2].

Synthetic Versatility of the Nitro Handle

The 4-nitro group is a versatile "linchpin" substituent.[1] It activates the ring for nucleophilic aromatic substitution (if needed) but, more importantly, serves as a precursor to the amine. The amine can be converted via Sandmeyer chemistry to a bromide, iodide, nitrile, or hydroxyl group, allowing for diverse downstream coupling reactions.[1]

Synthetic Workflow Visualization

The following diagram illustrates the critical pathway converting 2-Fluoro-4-nitrobiphenyl into the Flurbiprofen scaffold.

Figure 1: Strategic workflow for the conversion of 2-Fluoro-4-nitrobiphenyl to Flurbiprofen.[1][3]

Experimental Protocols

Protocol A: Chemoselective Reduction of Nitro Group

Objective: Convert 2-Fluoro-4-nitrobiphenyl to 2-Fluoro-4-aminobiphenyl without defluorination.[1]

Safety Prerequisite: Hydrogen gas is highly flammable. Ensure proper grounding and use a blast shield.

Materials:

-

2-Fluoro-4-nitrobiphenyl (10.0 g, 46.0 mmol)[1]

-

10% Palladium on Carbon (Pd/C) (0.5 g, 5 wt% loading)

-

Methanol (100 mL)

-

Hydrogen balloon or hydrogenation shaker (Parr)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask (or Parr bottle), dissolve 10.0 g of 2-Fluoro-4-nitrobiphenyl in 100 mL of methanol.

-

Catalyst Addition: Carefully add 0.5 g of 10% Pd/C under an inert atmosphere (Nitrogen or Argon) to prevent ignition of methanol vapors.

-

Hydrogenation:

-

Balloon Method:[1] Purge the flask with H2 gas (3 cycles). Stir vigorously under H2 atmosphere (1 atm) at Room Temperature (RT) for 4-6 hours.

-

Parr Shaker: Pressurize to 30 psi H2. Shake for 2 hours.

-

-

Monitoring: Monitor reaction progress by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, and a fluorescent amine spot (Rf ~0.3) should appear.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 2-Fluoro-4-aminobiphenyl as an off-white solid.[1]

Protocol B: Sandmeyer Bromination

Objective: Convert 2-Fluoro-4-aminobiphenyl to 4-Bromo-2-fluorobiphenyl.[1] This is the "Gatekeeper" intermediate for Flurbiprofen synthesis.

Mechanism: Diazotization followed by radical-nucleophilic substitution.[1][4]

Materials:

-

2-Fluoro-4-aminobiphenyl (8.0 g, 42.7 mmol)[1]

-

Sodium Nitrite (NaNO2) (3.5 g, 51.2 mmol)

-

Hydrobromic Acid (48% aq) (30 mL)

-

Copper(I) Bromide (CuBr) (6.7 g, 47.0 mmol)

-

Water/Ice[5]

Procedure:

-

Diazotization:

-

Suspend the amine (8.0 g) in 30 mL of 48% HBr and 20 mL water. Cool the mixture to 0–5°C in an ice/salt bath.

-

Dissolve NaNO2 (3.5 g) in 10 mL water. Add this solution dropwise to the amine suspension, maintaining temperature <5°C. Stir for 30 mins. The solution should become clear/yellowish (diazonium salt formation).

-

-

Substitution:

-

In a separate vessel, dissolve CuBr (6.7 g) in 15 mL of 48% HBr. Heat this solution to 60°C.

-

Slowly add the cold diazonium solution to the hot CuBr solution. Caution: Vigorous evolution of nitrogen gas will occur.

-

-

Completion: Stir at 70°C for 1 hour until gas evolution ceases.

-

Workup: Cool to RT. Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with saturated NaHCO3 (to neutralize acid) and brine.

-

Purification: Dry over MgSO4, filter, and concentrate. Purify via silica gel column chromatography (100% Hexanes) to isolate the product.

Protocol C: Coupling to Flurbiprofen (Grignard Method)

Objective: Install the propionic acid tail using the aryl bromide.

Materials:

-

4-Bromo-2-fluorobiphenyl (5.0 g, 19.9 mmol)[1]

-

Magnesium turnings (0.55 g, 22.0 mmol)

-

Sodium 2-bromopropionate (3.8 g, 21.0 mmol)[1]

-

Cobalt(II) Chloride (CoCl2) (catalytic amount)

-

THF (Anhydrous)[2]

Procedure:

-